![molecular formula C20H14N4S B5529089 5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B5529089.png)
5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE
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Overview
Description
5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a fluorene moiety linked to a phenyl-substituted tetrazole ring via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves the following steps:
Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is functionalized to introduce a sulfanyl group. This can be achieved through reactions involving thiols and halogenated fluorenes.
Tetrazole Ring Formation: The phenyl-substituted tetrazole ring is synthesized separately, often through cycloaddition reactions involving azides and nitriles.
Coupling Reaction: The final step involves coupling the fluorene derivative with the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene-based Thiazolidinones: These compounds share the fluorene moiety but differ in their functional groups and biological activities.
9-Substituted Fluorene Derivatives: These compounds have similar structural features but may exhibit different chemical reactivity and applications.
Uniqueness
5-(9H-FLUOREN-9-YLSULFANYL)-1-PHENYL-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a fluorene moiety with a phenyl-substituted tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylsulfanyl)-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4S/c1-2-8-14(9-3-1)24-20(21-22-23-24)25-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDMYEUGHVQRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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